![molecular formula C19H13Cl2NO3 B2983646 7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione CAS No. 886156-32-7](/img/structure/B2983646.png)

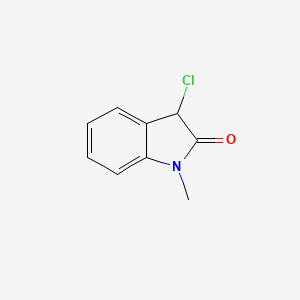

7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

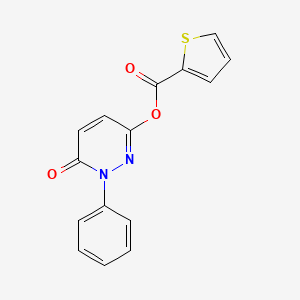

The compound “7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione” is a type of 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione . These compounds are part of a class of heterocyclic compounds that have been the focus of research in synthetic and medicinal chemistry . They are derived from benzopyrans (chromones), which are important structural motifs used in the design of compound libraries for the discovery of biologically important compounds .

Synthesis Analysis

An efficient and practical synthetic procedure for libraries of diversified 1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones has been presented . This protocol is compatible with a wide range of substituents and allows for the practical synthesis of these compounds under mild conditions . The products can be easily isolated by crystallization without the use of chromatography .Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula is C18H10Cl2N2O2 .Chemical Reactions Analysis

The synthesis of these compounds involves a multicomponent process . A variety of 2-alkyl-1-aryl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-diones can be obtained in a one-pot multicomponent reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a melting point of 242–244 °C . The IR (KBr) values are 2921, 1710 (C = O), 1651 (C = O), 1614, 1477, 1422, 1386, 1276, 1255, 1212, 1137, 1096, 835, 703 cm −1 .科学的研究の応用

Photoluminescent Conjugated Polymers

Research has demonstrated the synthesis of photoluminescent conjugated polymers containing pyrrolo[3,4-c]pyrrole units, exhibiting strong photoluminescence and good photochemical stability, making them suitable for electronic applications (Beyerlein & Tieke, 2000).

Antibacterial Agents

Compounds with a structure closely related to 7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione have been synthesized and evaluated for their antibacterial efficacy against both gram-negative and gram-positive bacteria, highlighting their potential in developing new antibacterial agents (Sheikh, Ingle, & Juneja, 2009).

Organic Electronics and Photovoltaics

Studies on derivatives of pyrrolo[3,4-c]pyrrole-1,4-dione have reported their applications in organic electronics and photovoltaics, emphasizing their strong fluorescence, good solubility, and potential as donor materials for solution-processed organic photovoltaic cells (Wu et al., 2011).

Surface Modification for Improved Dispersibility

The surface of organic pigments, including those based on pyrrolo[3,4-c]pyrrole-1,4-dione, has been modified using mixed-micelle systems to enhance their dispersibility, indicating the potential for improving the physical properties of pigments for industrial applications (Š. Fabjan et al., 2016).

Antitubercular Agents

Research on the synthesis and evaluation of novel aryl and heteroaryl tethered compounds, including pyridines and dihydro-6H-quinolin-5-ones derived from reactions involving pyrrolo[3,4-c]pyrrole-1,4-dione derivatives, has shown promising antitubercular activity, suggesting potential applications in developing treatments for tuberculosis (Kantevari et al., 2011).

将来の方向性

The development of a concise and efficient strategy leading to skeletal and stereochemical diversity has gained much attention in scientific communities involved in drug discovery and biomedical research . The diversification of heterocyclic compounds using diversity-oriented synthesis (DOS) has been proved to be an essential tool for rapid discovery of small biologically active molecules . Therefore, the future directions for this compound could involve further exploration of its potential biological activities and applications in drug discovery.

特性

IUPAC Name |

7-chloro-1-(3-chlorophenyl)-2,6-dimethyl-1H-chromeno[2,3-c]pyrrole-3,9-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13Cl2NO3/c1-9-6-14-12(8-13(9)21)17(23)15-16(10-4-3-5-11(20)7-10)22(2)19(24)18(15)25-14/h3-8,16H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMCWMNMDUJRKKP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Cl)C(=O)C3=C(O2)C(=O)N(C3C4=CC(=CC=C4)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13Cl2NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Chloro-1-(3-chlorophenyl)-2,6-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2-Chlorophenyl)methyl][1-(4-methylphenyl)pyrazolo[4,5-e]pyrimidin-4-yl]amine](/img/structure/B2983568.png)

![2-{(E)-[(3,4-dichlorophenyl)imino]methyl}-6-methoxyphenol](/img/structure/B2983572.png)

![3-(3,5-dimethyl-1H-pyrazol-4-yl)-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)propanamide](/img/structure/B2983573.png)

![6-Methoxy-2-(3-morpholinopropyl)-1-(p-tolyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2983581.png)

![(3-Chloro-5-fluorophenyl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2983582.png)

![methyl (2E)-2-[(2-chloropyridin-3-yl)sulfonyl]-3-(dimethylamino)acrylate](/img/structure/B2983584.png)

![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone](/img/structure/B2983586.png)